

4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride CAS number 437651-44-0

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Compound of Interest

Compound Name: 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride

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An In-Depth Technical Guide to **4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride** (CAS 437651-44-0): A Key Intermediate in Dronedarone Synthesis

Abstract

This technical guide provides a comprehensive overview of **4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride**, CAS Number 437651-44-0. While this compound has been investigated for standalone therapeutic effects, its principal significance in the pharmaceutical industry lies in its role as a critical starting material for the synthesis of Dronedarone, a multichannel blocking antiarrhythmic agent for the treatment of atrial fibrillation. [1][2] This document, intended for researchers, chemists, and drug development professionals, will detail the compound's physicochemical properties, its strategic role in the synthesis of Dronedarone, validated analytical methods for quality control, and essential handling protocols. The insights provided are grounded in established synthetic pathways and analytical principles to ensure technical accuracy and practical utility.

Chemical Identity and Physicochemical Properties

4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride is a benzoic acid derivative distinguished by a dibutylamino propoxy functional group.[3] The hydrochloride salt form is deliberately employed in synthesis to improve the compound's stability and aqueous solubility, which are advantageous for handling and subsequent reaction steps.[3]

Table 1: Chemical Identifiers

Identifier	Value
Chemical Name	4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride
Synonyms	Benzoic acid, 4-[3-(dibutylamino)propoxy]-, hydrochloride (1:1); Dronedarone Impurity-9 HCl
CAS Number	437651-44-0[4]
Molecular Formula	C ₁₈ H ₃₀ ClNO ₃ [3]
Molecular Weight	343.89 g/mol [4][5]
InChI Key	HEXBWGNCINCLCP-UHFFFAOYSA-N[3]

Table 2: Physicochemical Properties

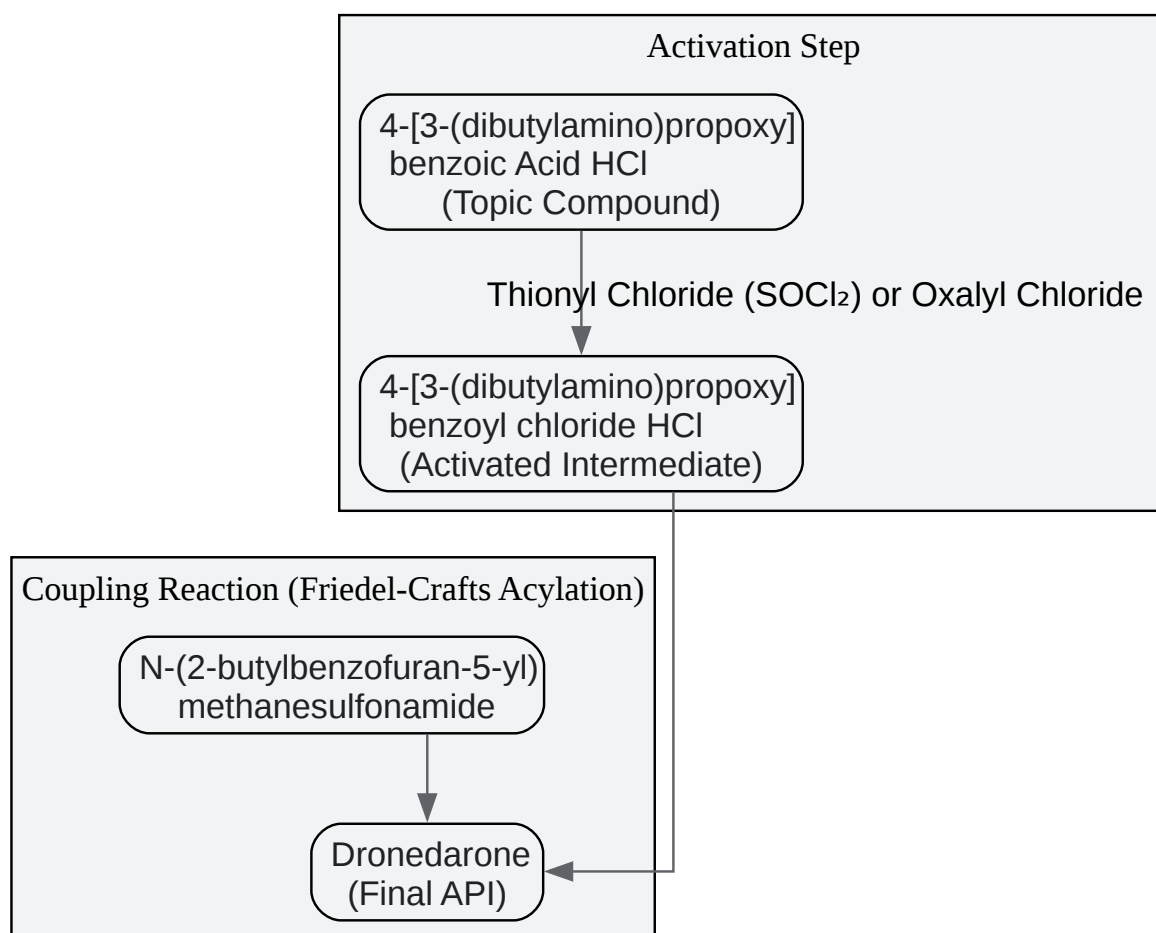
Property	Value	Source
Appearance	Off-white to light yellow solid powder	[1]
Melting Point	155-157 °C	[1]
Boiling Point	440.7 °C at 760 mmHg (for free base)	[3]
Storage Conditions	Sealed in a dry environment at room temperature	[3][5]
Purity (Typical)	≥98% (by HPLC)	[1]

Strategic Importance in Dronedarone Synthesis

The primary value of **4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride** is its function as a pivotal building block in the manufacturing of Dronedarone.[1] Dronedarone is an antiarrhythmic drug used for the treatment of atrial fibrillation and atrial flutter.[1] It is a non-iodinated benzofuran derivative, structurally related to amiodarone, that acts as a multichannel

blocker, affecting sodium, potassium, and calcium channels while also possessing anti-adrenergic properties.[2][6]

The synthesis of Dronedarone involves the coupling of two key fragments. **4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride** serves as the precursor to one of these fragments. The molecule is typically converted to its more reactive acyl chloride derivative, 4-[3-(dibutylamino)propoxy]benzoyl chloride hydrochloride. This activated intermediate then undergoes a Friedel-Crafts acylation reaction with the second fragment, N-(2-butylbenzofuran-5-yl)methanesulfonamide, to form the core structure of Dronedarone.[7][8] The dibutylamino propoxy side chain is a critical pharmacophore, integral to the final drug's desired pharmacokinetic and pharmacodynamic profile.[1]



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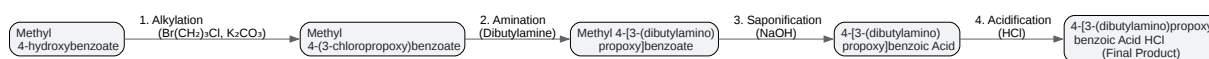
Fig 1: Role of the title compound in Dronedarone synthesis.

General Synthesis and Purification Workflow

The synthesis of **4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride** is a multi-step process designed to construct the molecule with high purity. The causality behind this typical sequence is to build the propoxy amine side chain onto a protected benzoic acid scaffold before liberating the carboxylic acid for subsequent reactions.

Step-by-Step Synthetic Pathway:

- **Protection of Carboxylic Acid:** The process often begins with a protected 4-hydroxybenzoic acid, such as methyl 4-hydroxybenzoate. The ester group prevents the acidic proton of the carboxylic acid from interfering with the base-catalyzed alkylation in the next step.
- **Alkylation:** The protected 4-hydroxybenzoate is reacted with a 1,3-dihalopropane (e.g., 1-bromo-3-chloropropane) in the presence of a base like potassium carbonate. This Williamson ether synthesis attaches the 3-chloropropoxy chain to the phenolic oxygen.
- **Amination:** The resulting 4-(3-chloropropoxy)benzoate intermediate is then reacted with dibutylamine. This is a nucleophilic substitution reaction where the secondary amine displaces the chloride, forming the tertiary amine side chain.
- **Deprotection (Saponification):** The ester group is hydrolyzed, typically using a strong base like sodium hydroxide in an aqueous/alcoholic solution, to yield the sodium salt of the carboxylic acid.
- **Acidification and Salt Formation:** The reaction mixture is acidified with hydrochloric acid. This serves two purposes: it protonates the carboxylate to form the free carboxylic acid, and it protonates the tertiary amine to form the stable, isolatable hydrochloride salt, which precipitates from the aqueous solution.^[8]
- **Purification:** The crude product is purified, typically by recrystallization from a suitable solvent system, to achieve the high purity (e.g., >99%) required for pharmaceutical applications.^[5]



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Fig 2: General synthetic workflow for the title compound.

Quality Control and Analytical Methodology

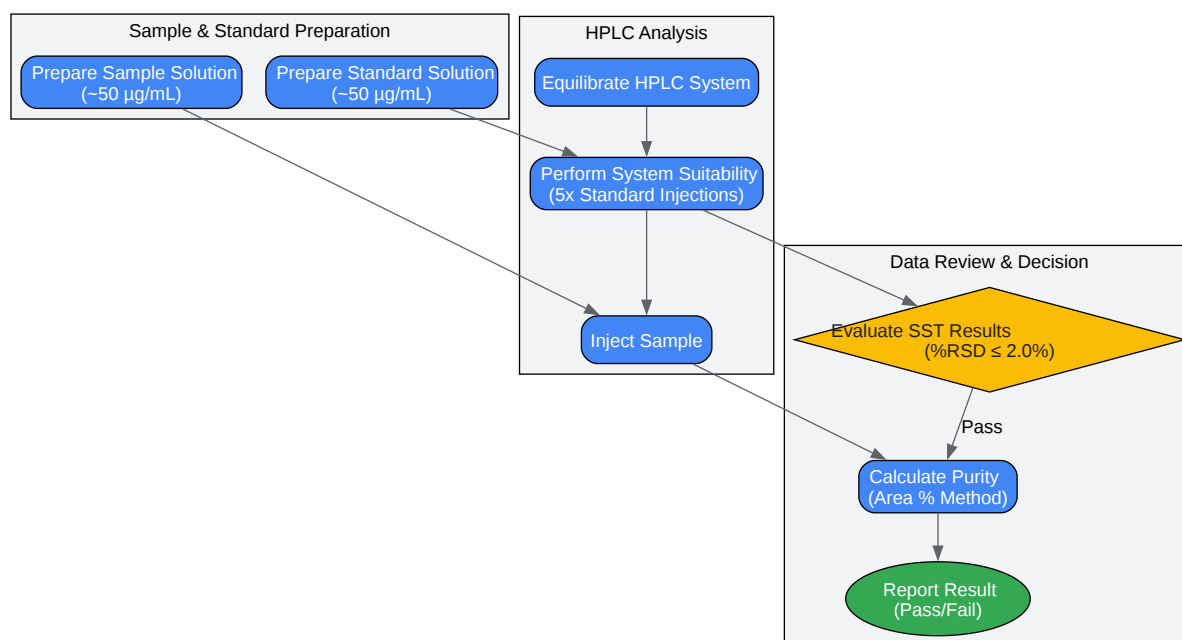
Ensuring the purity and identity of pharmaceutical intermediates is a cornerstone of drug safety and efficacy.[1] A validated, stability-indicating analytical method is crucial for quality control. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for this purpose.

Protocol: Purity Determination by RP-HPLC

This protocol is a representative method adapted from validated assays for the final Dronedarone API and is suitable for the analysis of this intermediate.[9][10]

- Instrumentation:
 - HPLC system with UV-Vis detector.
 - Data acquisition and processing software.
- Chromatographic Conditions:
 - Column: Waters Symmetry C8 or equivalent (100 x 4.6 mm, 5 μm).[9]
 - Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, 40:60 (v/v) of Buffer:Methanol.[9]
 - Buffer Preparation: 50 mM Potassium Dihydrogen Phosphate (KH_2PO_4), add 1 mL of triethylamine per liter, and adjust pH to 2.5 with orthophosphoric acid.[9]
 - Flow Rate: 1.0 mL/min.[9]

- Detection Wavelength: 290 nm.[\[10\]](#)
- Column Temperature: Ambient or controlled at 25 °C.
- Injection Volume: 10 µL.
- Standard and Sample Preparation:
 - Solvent (Diluent): Mobile phase is recommended.
 - Standard Solution: Accurately weigh and dissolve a reference standard of the compound in the diluent to a final concentration of ~50 µg/mL.
 - Sample Solution: Accurately weigh and dissolve the sample batch in the diluent to a final concentration of ~50 µg/mL.
- Analysis and System Suitability:
 - Equilibrate the column with the mobile phase until a stable baseline is achieved.
 - Perform five replicate injections of the standard solution.
 - The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is $\leq 2.0\%$.
- Calculation:
 - Inject the sample solution.
 - Calculate the purity of the sample by comparing the peak area of the main analyte to the total area of all peaks (Area Percent method).



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Fig 3: Quality control workflow for purity analysis.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

- Storage: The compound should be stored in a well-sealed container in a dry, cool place, away from light and moisture, at room temperature.[3][5]
- Handling:
 - Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
 - Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
 - While specific toxicity data for this intermediate is not widely published, it is prudent to handle it with the care afforded to active pharmaceutical ingredients. The final product, Dronedarone HCl, carries warnings for acute oral toxicity, skin/eye irritation, and potential reproductive toxicity.[6]

Conclusion

4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride (CAS 437651-44-0) is a compound of high significance in pharmaceutical manufacturing. Its value is not derived from its own pharmacological activity but from its indispensable role as a tailored molecular fragment for the synthesis of Dronedarone. Understanding its properties, the logic of its synthesis, and the methods for ensuring its quality are critical for any scientific professional involved in the development and production of this important antiarrhythmic therapy. The integrity of this intermediate is the foundation upon which the quality of the final active pharmaceutical ingredient is built.

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